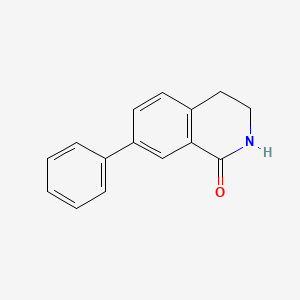

7-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

Vue d'ensemble

Description

7-Phenyl-3,4-dihydroisoquinolin-1(2H)-one is an organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors. One common method is the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring system.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Pictet-Spengler reaction or other cyclization reactions to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring facilitates substitution reactions at specific positions. For example:

-

Halogenation : Reacts with halogenating agents (e.g., NBS or Cl₂) under acidic conditions to introduce halogens at the C-5 or C-8 positions.

-

Amination : Forms amino derivatives via Buchwald-Hartwig coupling with aryl amines in the presence of palladium catalysts.

Key Conditions :

| Reaction Type | Reagents/Catalysts | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Bromination | NBS, H₂SO₄ | 0–25°C | 65–78 | |

| Amination | Pd(OAc)₂, XPhos | 100°C | 52–70 |

Oxidation and Reduction

The dihydroisoquinoline core undergoes redox reactions to modify saturation states:

-

Oxidation : Treatment with pyridinium chlorochromate (PCC) or MnO₂ oxidizes the tetrahydro ring to form fully aromatic isoquinolinones .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl group to a secondary alcohol.

Example Reaction Pathway :

Palladium-Catalyzed Cross-Coupling

The phenyl group at C-7 participates in Suzuki-Miyaura and Heck couplings:

-

Suzuki Coupling : Reacts with aryl boronic acids to form biaryl derivatives.

-

Heck Reaction : Alkenes are introduced at the C-7 position using Pd(OAc)₂ and ligands like PPh₃.

Optimized Conditions :

| Reaction | Catalytic System | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|

| Suzuki Coupling | Pd(dba)₂, SPhos | Toluene | 70–85 | – |

| Heck Reaction | Pd(OAc)₂, PPh₃ | DMF | 60–75 | – |

Organocatalytic Asymmetric Reactions

The compound serves as a substrate in enantioselective syntheses:

-

Aza-Henry Reaction : Reacts with nitroalkanes under quinine-derived squaramide catalysis to form trans-3,4-disubstituted derivatives .

-

Hemiaminalization : Followed by oxidation to yield chiral dihydroisoquinolinones with up to 95% enantiomeric excess (ee) .

Representative Data :

| Substrate | Catalyst | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 2-(Nitromethyl)benzaldehyde | Quinine-E | 24 | 65 | 95 |

Friedel-Crafts Acylation

The phenyl group undergoes electrophilic substitution with acyl chlorides (e.g., acetyl chloride) in the presence of AlCl₃. This reaction expands the π-system for enhanced bioactivity.

Conditions :

-

Reagent : AcCl (1.2 equiv), AlCl₃ (2.0 equiv)

-

Solvent : CH₂Cl₂, 0°C → RT

-

Yield : 58–72%

Functional Group Transformations

-

Ketone Reduction : NaBH₄ reduces the carbonyl group to a secondary alcohol, which can be further functionalized.

-

Esterification : Reacts with acyl chlorides to form ester derivatives at the carbonyl oxygen.

Mechanistic Insights

-

Electrophilic Aromatic Substitution : The phenyl ring directs electrophiles to para/ortho positions relative to the carbonyl group.

-

Steric Effects : Bulky substituents at C-7 hinder reactivity at adjacent positions, favoring regioselectivity in coupling reactions.

Applications De Recherche Scientifique

Pharmaceutical Applications

Dopamine Receptor Modulation

One of the significant therapeutic potentials of 7-Phenyl-3,4-dihydroisoquinolin-1(2H)-one lies in its role as a positive allosteric modulator of the dopamine D1 receptor. Research indicates that compounds within this class can be beneficial in treating neurodegenerative disorders such as Parkinson's disease and schizophrenia. They may alleviate symptoms associated with cognitive impairment and motor dysfunctions commonly observed in these conditions .

Case Study: Treatment of Parkinson's Disease

A study highlighted the efficacy of related compounds in improving motor symptoms in patients with Parkinson's disease. The compounds demonstrated the ability to enhance dopamine signaling without the adverse effects typically associated with direct dopamine agonists, such as cognitive decline and tolerance development .

Antidepressant and Cognitive Enhancer Properties

Moreover, these compounds have shown promise in treating depression and attention deficit-hyperactivity disorder (ADHD). Their mechanism involves enhancing dopaminergic activity, which is crucial for mood regulation and cognitive function .

Agricultural Applications

Antifungal Activity

this compound derivatives have been explored for their antifungal properties against various phytopathogens. A recent study synthesized multiple derivatives and evaluated their efficacy against Pythium recalcitrans, a significant plant pathogen. The most potent derivative exhibited an EC50 value significantly lower than that of the commercial fungicide hymexazol, suggesting its potential as a biopesticide .

| Compound | Activity | EC50 Value (mM) | Preventive Efficacy (%) |

|---|---|---|---|

| I23 | Antifungal against Pythium recalcitrans | 14 | 96.5 at 5 mg/pot |

| Hymexazol | Commercial fungicide | 37.7 | 63.9 at equivalent dose |

Synthetic Chemistry Applications

Multicomponent Reactions

The compound can also serve as a scaffold in synthetic chemistry for creating complex molecules through multicomponent reactions. For instance, a study demonstrated the synthesis of novel derivatives via reactions involving isatin and tetrahydroisoquinoline, showcasing the versatility of this compound in generating diverse chemical entities .

Mécanisme D'action

The mechanism of action of 7-Phenyl-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating biological pathways to exert its effects. Detailed studies would be required to elucidate these mechanisms.

Comparaison Avec Des Composés Similaires

Similar Compounds

Isoquinoline: The parent compound of the isoquinoline family.

Quinoline: A structurally related compound with a nitrogen atom in a different position.

Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.

Uniqueness

7-Phenyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of the phenyl group and the specific arrangement of atoms in its structure

Activité Biologique

7-Phenyl-3,4-dihydroisoquinolin-1(2H)-one is a derivative of the isoquinoline family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various fields, including medicinal chemistry, agriculture, and material science. The following sections will explore its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the Castagnoli-Cushman reaction , which allows for the formation of various derivatives. This method has been employed to create a library of compounds with potential bioactivity against various pathogens and diseases .

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound and its derivatives. For instance, a study focusing on plant disease management found that derivatives of this scaffold showed significant antioomycete activity against Pythium recalcitrans, with some compounds exhibiting lower effective concentrations (EC50) than commercial antifungals like hymexazol .

Table 1: Antimicrobial Potency of Selected Derivatives

| Compound | Pathogen | EC50 (μM) | Preventive Efficacy (%) |

|---|---|---|---|

| I23 | Pythium recalcitrans | 14 | 96.5 (5.0 mg/pot) |

| Hymexazol | Pythium recalcitrans | 37.7 | 63.9 (standard dose) |

Cancer Therapeutics

The compound has also been investigated for its potential as an anticancer agent. A study highlighted the development of novel inhibitors targeting poly(ADP-ribose) polymerase (PARP), with some derivatives showing potent inhibitory activity comparable to established drugs like Olaparib . The lead compound from this study demonstrated an IC50 value significantly lower than that of many existing therapies.

Table 2: Inhibitory Activity Against PARP

| Compound | Inhibition (%) at 1 µM | IC50 (nM) |

|---|---|---|

| Lead Compound | 85.2 | 156 |

| Olaparib | N/A | N/A |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies indicate that specific functional groups, such as the C4-carboxyl group, are essential for enhancing activity against pathogens and cancer cells . The presence of phenyl groups also appears to influence the compound's interaction with biological targets, enhancing its efficacy.

Case Study 1: Plant Disease Management

In a comprehensive study on agrochemical applications, researchers synthesized multiple derivatives of 3,4-dihydroisoquinolin-1(2H)-one to evaluate their effectiveness against various phytopathogens. The results indicated that certain derivatives not only inhibited pathogen growth but also promoted plant health through enhanced resistance mechanisms .

Case Study 2: Cancer Research

A recent investigation into the PARP inhibitory activity of isoquinoline derivatives revealed promising results for several compounds derived from this compound. These compounds were subjected to rigorous in vitro testing to assess their potential as novel cancer therapeutics .

Propriétés

IUPAC Name |

7-phenyl-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c17-15-14-10-13(11-4-2-1-3-5-11)7-6-12(14)8-9-16-15/h1-7,10H,8-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONOZPRRPDZFDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.